N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O3/c19-13-6-3-11(18(20,21)22)9-14(13)23-17(27)10-1-4-12(5-2-10)24-15(25)7-8-16(24)26/h1-6,9H,7-8H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYQJATXPIBXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable acylating agent to form the corresponding acylated intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the pyrrolidinyl benzamide structure.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex organic molecules with extended carbon chains.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry ()
Key compounds from pesticide chemistry with benzamide backbones include:
| Compound Name | Substituents on Benzamide Core | Functional Groups | Primary Use |
|---|---|---|---|
| Target Compound | 2-chloro-5-(trifluoromethyl)phenyl | 2,5-dioxopyrrolidin-1-yl | Not specified |
| Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) | 2,3-dichlorophenyl | Ethoxymethoxy | Herbicide |
| Sulfentrazone | 2,4-dichloro-5-(difluoromethyltriazolone)phenyl | Methanesulfonamide, triazolone | Herbicide |
| Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)pyridinecarboxamide) | 2,4-difluorophenyl | Trifluoromethylphenoxy, pyridine | Herbicide |
Key Observations :
- Substituent Effects : The target compound’s 2-chloro-5-CF₃ phenyl group combines steric bulk and electron-withdrawing properties, differing from etobenzanid’s 2,3-dichlorophenyl group, which lacks CF₃ but includes a flexible ethoxymethoxy chain. The latter may enhance soil mobility but reduce target specificity compared to the rigid CF₃ group .
- Heterocyclic Modifications: Diflufenican’s pyridinecarboxamide core introduces aromatic nitrogen, altering electronic distribution compared to the target’s benzene ring. The trifluoromethylphenoxy group in diflufenican may improve membrane permeability relative to the target’s chloro-CF₃ phenyl group .
Complex Benzamide Derivatives ()
- Compound V025-8110 (): Features a trifluoromethylbenzamide group with pyrazolyl and methoxyethyl substituents. The additional heterocycles and alkoxy chains may enhance binding to enzymatic targets but complicate synthesis compared to the target’s simpler structure .
- Sulfonamide and Oxadiazole Derivatives (): Compounds like 4-methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide incorporate sulfonamide groups, which improve thermal stability and hydrogen-bonding capacity. In contrast, the target’s dioxopyrrolidinyl group may act as a Michael acceptor or modulate ring conformation .
Trifluoromethyl-Containing Compounds ()
The compound (4E)-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-... () shares the 2-chloro-5-CF₃ phenyl motif but incorporates hydrazinylidene and naphthalene groups. This extended conjugation system could enhance UV stability but reduce bioavailability compared to the target’s compact benzamide structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
